Somatostatin-14 (3-14) is a biologically active peptide hormone derived from the larger precursor protein known as preprosomatostatin. This compound is part of the somatostatin family, which includes two primary forms: Somatostatin-14 and Somatostatin-28. The 14-amino acid variant primarily functions within the central nervous system and the gastrointestinal tract, where it plays a crucial role in regulating various physiological processes, including inhibition of hormone secretion and modulation of neurotransmission .
Somatostatin-14 is synthesized in several tissues, including the hypothalamus, pancreas, and gastrointestinal tract. It is classified as a cyclic polypeptide due to its unique structure featuring a disulfide bridge between cysteine residues at positions 3 and 14. This cyclic nature is essential for its biological activity and stability .
The synthesis of Somatostatin-14 (3-14) typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:
The synthesis can also involve using specific resins like 2-chlorotrityl resin, which enhances yield and purity. The final product is typically purified through high-performance liquid chromatography to ensure high purity levels above 95% .
Somatostatin-14 (3-14) has the following amino acid sequence:
Somatostatin-14 (3-14) participates in various biochemical reactions primarily involving its interaction with somatostatin receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that inhibit hormone secretion and modulate neurotransmitter release.
The compound's mechanism involves:
Somatostatin-14 exerts its effects mainly through binding to five subtypes of somatostatin receptors located throughout the body. The mechanism involves:
Somatostatin-14 has several significant scientific applications:
Somatostatin-14 (3-14) is a truncated peptide encompassing residues 3–14 of native somatostatin-14, retaining the cyclic core sequence Cys³-Lys⁴-Asn⁵-Phe⁶-Phe⁷-Trp⁸-Lys⁹-Thr¹⁰-Phe¹¹-Thr¹²-Ser¹³-Cys¹⁴ linked by a disulfide bridge (Cys³-Cys¹⁴) [1] [8]. This sequence preserves the Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ motif critical for receptor engagement. Biochemical studies confirm that Lys⁹ and Trp⁹ form electrostatic and hydrophobic interactions, respectively, with somatostatin receptor subtype 2 (SSTR2), particularly through salt bridges with Asp¹²² and hydrophobic stacking with Phe²⁰⁸/Phe²⁷² residues in the receptor's binding pocket [4] [10]. Deletion of Ala¹-Gly² in Somatostatin-14 (3-14) reduces steric hindrance but diminishes affinity for SSTR5, which requires N-terminal interactions for high-affinity binding [4] [9].
Table 1: Receptor Binding Affinity (Ki) of Somatostatin Peptides
| Peptide | SSTR2 (nM) | SSTR3 (nM) | SSTR5 (nM) |
|---|---|---|---|
| Somatostatin-14 | 0.05–0.5 | 0.1–0.7 | 0.2–1.0 |
| Somatostatin-14 (3-14) | 0.8–2.5 | 5.0–15.0 | >100 |
| Octreotide | 0.4–0.9 | >1000 | 5.0–10.0 |
Data derived from competitive radioligand assays using human receptor subtypes expressed in CHO-K1 cells [4] [10].
The Cys³-Cys¹⁴ disulfide bond imposes a rigid β-hairpin conformation on Somatostatin-14 (3-14), constraining the Phe⁷-Trp⁸-Lys⁹-Thr¹⁰ bioactive core [3]. Disruption of this bond (e.g., via reduction to "noncyclic" Somatostatin-14 (3-14)) increases conformational flexibility, accelerating amyloid fibril formation under secretory granule-mimicking conditions [3]. Fourier transform infrared spectroscopy (FTIR) reveals that intact disulfide-bonded Somatostatin-14 (3-14) exhibits dominant β-sheet/β-turn signatures (55%), whereas reduced analogs show random coil dominance (70%) [3]. This structural instability correlates with:
Table 2: Conformational Stability Metrics of Somatostatin-14 (3-14) Variants
| Parameter | Disulfide-Intact | Disulfide-Reduced |
|---|---|---|
| β-Sheet Content (FTIR) | 55% | 28% |
| Aggregation Half-time | 18.5 ± 2.1 h | 3.2 ± 0.4 h |
| Fibril Dissociation Rate | 0.12 h⁻¹ | 0.03 h⁻¹ |
Data from in vitro fibril formation assays in heparin-containing buffer (pH 5.5, 37°C) [3].
Molecular dynamics simulations highlight key divergences between Somatostatin-14 (3-14) and full-length somatostatin-14:
Proteolytic removal of Ala¹-Gly² (e.g., by dipeptidyl peptidase IV) induces measurable tertiary structure perturbations:
Biophysical analyses confirm that N-terminal truncation increases the free energy of folding (ΔG) by 4.2 kcal/mol, rendering the peptide prone to conformational entropy. This explains its accelerated proteolysis by neprilysin (NEP), which cleaves disordered segments Thr¹²-Ser¹³-Cys¹⁴ 5-fold faster than in somatostatin-14 [3] [7].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: